(3-Bromo-2,2-dimethylpropyl)cyclopentane
Overview
Description
(3-Bromo-2,2-dimethylpropyl)cyclopentane is an organic compound with the molecular formula C10H19Br. It belongs to the class of cyclopentanes, which are cyclic hydrocarbons containing a five-membered ring. This compound is characterized by the presence of a bromine atom attached to a 2,2-dimethylpropyl group, which is in turn attached to the cyclopentane ring. The compound is used in various fields of research, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclopentane typically involves the bromination of 2,2-dimethylpropylcyclopentane. This can be achieved through the reaction of 2,2-dimethylpropylcyclopentane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,2-dimethylpropyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to (2,2-dimethylpropyl)cyclopentane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions include:
Substitution: (2,2-Dimethylpropyl)cyclopentane derivatives with various functional groups.
Reduction: (2,2-Dimethylpropyl)cyclopentane.
Oxidation: Alcohols or ketones derived from the oxidation of the cyclopentane ring.
Scientific Research Applications
(3-Bromo-2,2-dimethylpropyl)cyclopentane is utilized in several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Medicine: Research involving this compound includes the investigation of its potential therapeutic effects and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cyclic hydrocarbon with a five-membered ring, lacking the bromine and dimethylpropyl groups.
(3-Chloro-2,2-dimethylpropyl)cyclopentane: Similar to (3-Bromo-2,2-dimethylpropyl)cyclopentane but with a chlorine atom instead of bromine.
(3-Iodo-2,2-dimethylpropyl)cyclopentane: Similar to this compound but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can participate in various chemical reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the 2,2-dimethylpropyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)cyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYMTTFBPGSVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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